molecular formula C20H12F2N5NaO3S B13897441 Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide

Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide

Cat. No.: B13897441
M. Wt: 463.4 g/mol
InChI Key: NKUDNCUNTGFDRT-UHFFFAOYSA-N
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Description

Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazolo-pyridinyl group, a methoxypyridinyl group, and a difluorophenylsulfonylazanide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide typically involves multiple steps, including the formation of the pyrazolo-pyridinyl core, the introduction of the cyanide group, and the attachment of the difluorophenylsulfonylazanide group. Common reagents used in these reactions include sodium cyanide, methoxypyridine, and difluorophenylsulfonyl chloride. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide or methoxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H12F2N5NaO3S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide

InChI

InChI=1S/C20H12F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11H,1H3;/q-1;+1

InChI Key

NKUDNCUNTGFDRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)[N-]S(=O)(=O)C4=C(C=C(C=C4)F)F.[Na+]

Origin of Product

United States

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